molecular formula C13H12N4O B8076360 6-(3-Methoxyphenyl)imidazo[1,2-b]pyridazin-2-amine

6-(3-Methoxyphenyl)imidazo[1,2-b]pyridazin-2-amine

Cat. No.: B8076360
M. Wt: 240.26 g/mol
InChI Key: WEJKHANAHRZJKI-UHFFFAOYSA-N
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Description

6-(3-Methoxyphenyl)imidazo[1,2-b]pyridazin-2-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by its imidazo[1,2-b]pyridazine core, which is known for its potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methoxyphenyl)imidazo[1,2-b]pyridazin-2-amine typically involves multi-step reactions. One common method includes the condensation of 3-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with 2-chloropyridazine under basic conditions to yield the desired imidazo[1,2-b]pyridazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

6-(3-Methoxyphenyl)imidazo[1,2-b]pyridazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(3-Methoxyphenyl)imidazo[1,2-b]pyridazin-2-amine involves the inhibition of specific molecular targets. For instance, it has been shown to inhibit the enzymatic activity of TAK1 kinase, which plays a crucial role in cell growth, differentiation, and apoptosis. This inhibition is achieved through binding to the active site of the enzyme, thereby preventing its phosphorylation and subsequent activation .

Comparison with Similar Compounds

Properties

IUPAC Name

6-(3-methoxyphenyl)imidazo[1,2-b]pyridazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-18-10-4-2-3-9(7-10)11-5-6-13-15-12(14)8-17(13)16-11/h2-8H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJKHANAHRZJKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C=C(N=C3C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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